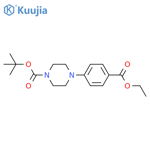

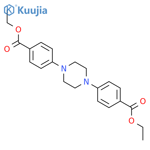

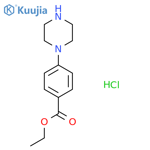

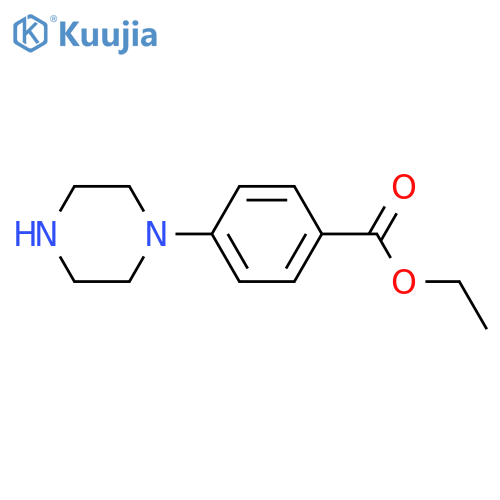

Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine Propiedades químicas y físicas

Nombre e identificación

-

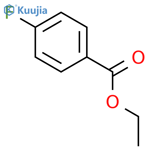

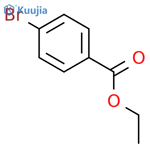

- Ethyl 4-(piperazin-1-yl)benzoate

- ETHYL 4-(1-PIPERAZINO)BENZOATE

- ETHYL 4-(PIPERAZIN-1YL)BENZOATE

- 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER

- 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER

- 1-(4-Carbethoxyphenyl)-piperazin

- Ethyl 4-(1-piperazinyl)benzoate

- 1-(4-Ethoxycarbonylphenyl)piperazine

- Benzoic acid, 4-(1-piperazinyl)-, ethyl ester

- ethyl 4-piperazin-1-ylbenzoate

- 4-(1-Piperazinyl)benzoic Acid Ethyl Ester

- 4-(Piperazin-1-yl)benzoic acid ethyl ester

- Ethyl 4-piperazinobenzoate

- N-(4-Ethoxycarbonylphenyl)piperazine

- 4-(1-piperazinyl)- benzoic acid, ethyl ester

- EN300-7385847

- E1260

- OQEHTFFLOHTFSB-UHFFFAOYSA-N

- STR06887

- DTXSID00375604

- ethyl 4-piperazinylbenzoate

- 4-(Piperazin-1-yl)benzoic acidethylester

- J-513818

- 4-piperazin-1-yl-benzoic acid ethyl ester

- ethyl 4-(piperazinyl)benzoate

- SY008649

- MFCD04973340

- AKOS015947690

- 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine

- 4-piperazinylbenzoic acid ethyl ester

- ethyl 4-piperazin-1-yl-benzoate

- CS-0006940

- 80518-57-6

- ethyl4-(piperazin-1-yl)benzoate

- Ethyl 4-(piperazin-1-yl)-benzoate

- SCHEMBL62795

- 4-(1-piperazinyl)-benzoic acid, ethyl ester

- Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR

- PS-3243

-

- MDL: MFCD04973340

- Renchi: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3

- Clave inchi: OQEHTFFLOHTFSB-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

Atributos calculados

- Calidad precisa: 234.13700

- Masa isotópica única: 234.137

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 41.6A^2

- Xlogp3: 1.4

Propiedades experimentales

- Denso: 1.104

- Punto de fusión: 100.0 to 104.0 deg-C

- Punto de ebullición: 388.9 ºC at 760 mmHg

- Punto de inflamación: 189 ºC

- índice de refracción: 1.536

- PSA: 41.57000

- Logp: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine Información de Seguridad

1-(4-Ethoxycarbonylphenyl)piperazine Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM335830-25g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 95%+ | 25g |

$108 | 2022-08-31 | |

| Chemenu | CM335830-100g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 95%+ | 100g |

$331 | 2022-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FQ167-5g |

Ethyl 4-(1-Piperazinyl)benzoate |

80518-57-6 | 98.0%(GC) | 5g |

¥792.0 | 2022-02-28 | |

| TRC | E891610-10g |

1-(4-Ethoxycarbonylphenyl)piperazine |

80518-57-6 | 10g |

$ 86.00 | 2023-09-07 | ||

| TRC | E891610-1g |

1-(4-Ethoxycarbonylphenyl)piperazine |

80518-57-6 | 1g |

$ 58.00 | 2023-09-07 | ||

| Apollo Scientific | OR0944-5g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 5g |

£35.00 | 2025-02-19 | |

| abcr | AB233780-5g |

Ethyl 4-(piperazin-1-yl)benzoate, 98%; . |

80518-57-6 | 98% | 5g |

€102.20 | 2025-03-19 | |

| eNovation Chemicals LLC | K13733-10g |

ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 10g |

$470 | 2024-06-05 | |

| Apollo Scientific | OR0944-100g |

Ethyl 4-(piperazin-1-yl)benzoate |

80518-57-6 | 98% | 100g |

£295.00 | 2025-02-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52400-5g |

Ethyl 4-(1-piperazinyl)benzoate, 97+% |

80518-57-6 | 97+% | 5g |

¥10093.00 | 2022-09-28 |

1-(4-Ethoxycarbonylphenyl)piperazine Métodos de producción

Synthetic Routes 1

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

Synthetic Routes 2

Synthetic Routes 3

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

Synthetic Routes 4

1.2 Reagents: tert-Butyl methyl ether ; rt

Synthetic Routes 5

Synthetic Routes 6

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Reagents: Sodium tert-butoxide ; 110 °C; 3 h, 110 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 6 h, 0 - 25 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

Synthetic Routes 10

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

- Ethyl 4-bromobenzoate

- Ethyl 4-fluorobenzoate

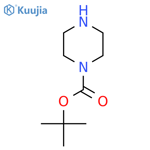

- N-Boc-piperazine

- Ethyl 4-(4-BOC-piperazino)benzoate

- Ethyl 4-(piperazin-1-yl)benzoate hydrochloride

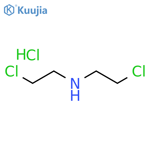

- Bis(2-chloroethyl)amine hydrochloride

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

1-(4-Ethoxycarbonylphenyl)piperazine Literatura relevante

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Diazinanós Fenilpiperazinas

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Diazinanós piperazinas Fenilpiperazinas

80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine) Productos relacionados

- 85474-75-5(4-(Piperazin-1-yl)benzoic acid)

- 892502-26-0(Ethyl 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoate)

- 202262-40-6(Benzoicacid, 3-(1-piperazinyl)-, ethyl ester)

- 163210-97-7(methyl 4-piperazin-1-ylbenzoate)

- 91563-80-3(Methyl 4-(diethylamino)benzoate)

- 354813-14-2(Methyl 4-(4-methylpiperazin-1-yl)benzoate)

- 953231-84-0((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}prop-2-enamide)

- 1805218-80-7(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine)

- 2770517-64-9(Methyl 2-{[(benzyloxy)carbonyl]amino}-5-cyanobenzoate)

- 132424-09-0(3-methyl(3-phenoxypropyl)aminopropanoic acid hydrochloride)